PRMT1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

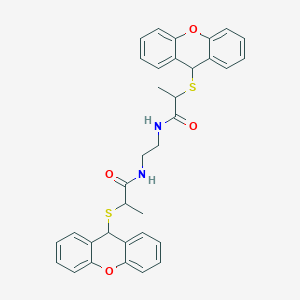

2-(9H-xanthen-9-ylsulfanyl)-N-[2-[2-(9H-xanthen-9-ylsulfanyl)propanoylamino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O4S2/c1-21(41-31-23-11-3-7-15-27(23)39-28-16-8-4-12-24(28)31)33(37)35-19-20-36-34(38)22(2)42-32-25-13-5-9-17-29(25)40-30-18-10-6-14-26(30)32/h3-18,21-22,31-32H,19-20H2,1-2H3,(H,35,37)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXOGBYQKMAAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C(C)SC1C2=CC=CC=C2OC3=CC=CC=C13)SC4C5=CC=CC=C5OC6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRMT1-IN-2: A Technical Guide to its Mechanism of Action

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme in cellular regulation, responsible for the majority of asymmetric dimethylarginine (ADMA) modifications on histone and non-histone proteins.[1][2][3] This post-translational modification plays a pivotal role in a wide array of cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[2][3] Dysregulation of PRMT1 activity has been implicated in numerous diseases, most notably in various forms of cancer, making it a compelling target for therapeutic intervention.[1][4]

This technical guide provides an in-depth overview of the mechanism of action of PRMT1 inhibitors, using a representative, well-characterized inhibitor as a model due to the current lack of publicly available information on a specific compound designated "PRMT1-IN-2". The principles and methodologies described herein are broadly applicable to the study of potent and selective PRMT1 inhibitors.

Core Mechanism of Action

PRMT1 inhibitors are small molecules designed to specifically block the enzymatic activity of PRMT1.[5] The primary mechanism of action for most PRMT1 inhibitors is competitive inhibition.[4] They achieve this by binding to the active site of the enzyme, thereby preventing the binding of its natural substrates: S-adenosylmethionine (SAM), the methyl donor, and the arginine residues on substrate proteins.[4][5] This blockade of the catalytic site effectively halts the transfer of methyl groups to target proteins, leading to a downstream modulation of gene expression and cellular signaling pathways.[5]

Signaling Pathway of PRMT1 Inhibition

The inhibition of PRMT1 sets off a cascade of cellular events. By preventing the methylation of key substrates, such as histone H4 at arginine 3 (H4R3), the inhibitor can alter chromatin structure and repress the transcription of genes involved in cell proliferation and survival.[1][2]

Quantitative Data Presentation

The potency and selectivity of a PRMT1 inhibitor are determined through various biochemical and cellular assays. The data is typically presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Notes |

| Representative Inhibitor A | Biochemical (Radiometric) | PRMT1 | 15 | 5 | Highly potent inhibitor. |

| Biochemical (Radiometric) | PRMT5 | >10,000 | - | Demonstrates high selectivity over other PRMTs. | |

| Cellular (Western Blot) | H4R3me2a levels | 50 | - | Effective in a cellular context. | |

| Representative Inhibitor B | Biochemical (Fluorescence) | PRMT1 | 8.8 (µM) | - | Moderate potency. |

Note: The data presented in this table is illustrative and based on representative values for potent and selective PRMT1 inhibitors found in the public domain. Actual values for a specific inhibitor would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PRMT1 inhibitor's mechanism of action. Below are protocols for key experiments.

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the transfer of a radiolabeled methyl group from SAM to a substrate peptide.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (1-21) substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound or other test inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Scintillation cocktail

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the histone H4 peptide substrate.

-

Add varying concentrations of the PRMT1 inhibitor (e.g., this compound) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and immersing it in trichloroacetic acid (TCA) to precipitate the methylated peptide.

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assay for PRMT1 Activity (Western Blot)

This assay assesses the effect of the inhibitor on the levels of a specific PRMT1-mediated methylation mark within cells.

Materials:

-

Cancer cell line with detectable PRMT1 activity (e.g., MCF7)

-

Cell culture medium and reagents

-

This compound or other test inhibitor

-

Lysis buffer

-

Primary antibodies (e.g., anti-H4R3me2a, anti-Histone H4)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PRMT1 inhibitor for a specified duration (e.g., 48 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the specific methylation mark (e.g., H4R3me2a).

-

Probe with a loading control antibody (e.g., total Histone H4) to normalize the data.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent reduction in the methylation mark.

Conclusion

The development of potent and selective PRMT1 inhibitors holds significant promise for the treatment of various diseases, particularly cancer. A thorough understanding of their mechanism of action, facilitated by the quantitative data from robust biochemical and cellular assays as outlined in this guide, is essential for their progression as therapeutic agents. While specific data for "this compound" is not yet available in the public domain, the experimental frameworks and mechanistic principles described here provide a solid foundation for its evaluation and for the broader field of PRMT1-targeted drug discovery.

References

- 1. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]

PRMT1-IN-2: An In-depth Technical Guide to a First-Generation PRMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, responsible for the majority of asymmetric dimethylarginine (aDMA) modifications on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in a myriad of cellular processes, including transcriptional regulation, signal transduction, RNA metabolism, and the DNA damage response.[2][3][4] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of numerous diseases, most notably in hormone-dependent cancers, making it a significant therapeutic target.[1]

PRMT1-IN-2, also known as RM65, is a first-generation, cell-permeable small molecule inhibitor of PRMT1.[1][5] Identified through virtual screening, this compound has served as a foundational tool for investigating the biological functions of PRMT1 and as a lead compound for the development of more potent and selective inhibitors.[5] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound.

Core Mechanism of Action

This compound functions as an inhibitor of PRMT1's methyltransferase activity.[5] The primary catalytic function of PRMT1 is the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues in substrate proteins.[1] PRMT1 is the principal enzyme responsible for creating the H4R3me2a (asymmetric dimethylation of Histone H4 at Arginine 3) mark, a key epigenetic signal for transcriptional activation.[1] Docking studies suggest that this compound binds to the active site of PRMT1, likely occupying portions of both the arginine substrate-binding pocket and the SAM cofactor binding site, thereby preventing the methylation of PRMT1 substrates.[5]

The inhibitory action of this compound on PRMT1 leads to a reduction in the levels of asymmetrically dimethylated arginine on cellular proteins, most notably histones. This has been demonstrated in cellular assays where treatment with this compound resulted in histone hypomethylation in HepG2 cells.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been primarily characterized through in vitro enzymatic assays and cellular-based western blotting. The available quantitative data is summarized in the table below. It is important to note that a comprehensive selectivity profile against other PRMT family members and other methyltransferases has not been extensively published for this first-generation inhibitor.

| Parameter | Enzyme/Cell Line | Value | Reference(s) |

| IC₅₀ | Human PRMT1 | 55.4 µM | [5] |

| Cellular Inhibition | HepG2 Cells | ~150 µM (for 50% reduction in histone methylation) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard methodologies used in the field for assessing PRMT inhibitor activity.

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (residues 1-21) or full-length Histone H4

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (RM65) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA

-

P81 phosphocellulose paper

-

Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixtures. For each reaction, combine the assay buffer, 10 µM Histone H4 substrate, 1 µM [³H]-SAM, and varying concentrations of this compound (e.g., from 0.1 µM to 500 µM) or a DMSO vehicle control.

-

Enzyme Addition: Initiate the reactions by adding recombinant PRMT1 (approximately 50-100 ng) to each well. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stopping the Reaction: Spot 20 µL of each reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in the wash buffer to remove unincorporated [³H]-SAM.

-

Detection: Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the incorporated radioactivity using a scintillation counter. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This method is used to determine the efficacy of this compound in a cellular context by measuring the levels of a specific histone methylation mark.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., EMEM + 10% FBS)

-

This compound (RM65) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels (15-18% acrylamide (B121943) is recommended for histone resolution)

-

Nitrocellulose or PVDF membranes

-

Primary Antibodies: Rabbit anti-H4R3me2a and Mouse or Rabbit anti-Total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., from 10 µM to 200 µM) or a DMSO vehicle control for 24-48 hours.

-

Cell Lysis and Protein Quantification: Harvest the cells and prepare whole-cell lysates using RIPA buffer. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a high-percentage SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against H4R3me2a (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading. Quantify the band intensities to determine the relative decrease in H4R3me2a levels upon treatment with this compound.

Signaling Pathways and Cellular Consequences of PRMT1 Inhibition

Inhibition of PRMT1 by compounds such as this compound can have profound effects on various cellular signaling pathways and processes due to the diverse range of PRMT1 substrates. While specific pathway analyses using this compound are limited in the literature, the known functions of PRMT1 allow for the extrapolation of the likely consequences of its inhibition.

-

Transcriptional Regulation: By preventing the H4R3me2a mark, PRMT1 inhibition can lead to the downregulation of genes involved in cell proliferation and survival.[3]

-

DNA Damage Response: PRMT1 methylates several proteins involved in the DNA damage response. Inhibition of PRMT1 can impair these repair pathways, leading to genomic instability.[6]

-

RNA Metabolism: PRMT1 methylates numerous RNA-binding proteins, and its inhibition can lead to defects in RNA splicing, stability, and transport.[6]

-

Cell Cycle Progression: Inhibition of PRMT1 has been shown to cause cell cycle arrest, particularly by downregulating the expression of key cell cycle genes.[3][6]

Conclusion

This compound (RM65) is a valuable, albeit first-generation, tool for the study of PRMT1 biology. Its ability to inhibit PRMT1 both in vitro and in cells has paved the way for a deeper understanding of the roles of arginine methylation in health and disease. While its potency and selectivity may be surpassed by newer generations of PRMT1 inhibitors, the foundational studies conducted with this compound remain crucial to the field. For researchers utilizing this compound, careful consideration of its micromolar potency and the lack of a comprehensive public selectivity profile is essential for the rigorous interpretation of experimental results. Future work characterizing its activity against a broader panel of methyltransferases would further enhance its utility as a chemical probe.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel arginine methyltransferase inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PRMT1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in epigenetic regulation, primarily responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, including cancer, making it a compelling therapeutic target. This technical guide details the discovery and development of PRMT1-IN-2 (also known as RM65), an early-stage, cell-permeable small molecule inhibitor of PRMT1. We provide an in-depth look at its mechanism of action, biochemical and cellular activity, and the experimental protocols utilized in its characterization. This document aims to serve as a comprehensive resource for researchers engaged in the study of PRMT1 and the development of novel inhibitors.

Introduction to PRMT1

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins.[1][2] PRMT1 is the predominant Type I PRMT in mammals, accounting for approximately 85-90% of all asymmetric dimethylarginine (aDMA) modifications.[3] A primary and well-characterized function of PRMT1 is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a), a key epigenetic mark associated with transcriptional activation.[3] The dysregulation of PRMT1 has been linked to the progression of various cancers, highlighting the therapeutic potential of its inhibitors.[1][4]

Discovery of this compound (RM65)

This compound (RM65) was identified through a virtual screening of a compound library aimed at discovering novel inhibitors of arginine methyltransferases.[1] This thioglycolic amide emerged as a promising lead compound for the development of more potent and selective PRMT inhibitors.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor of PRMT1.[3] Docking studies suggest that it occupies the arginine substrate-binding pocket and interferes with the binding of the SAM cofactor.[1][3] By inhibiting PRMT1, this compound effectively blocks the methylation of substrates like Histone H4 at Arginine 3, thereby modulating gene expression.[1][3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 55.4 µM | Human PRMT1 (in vitro) | [1] |

| Cellular Activity | Histone Hypomethylation | HepG2 cells | [1] |

In vivo data for this compound is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.[3]

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (residues 1-21) or full-length Histone H4

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA

-

P81 phosphocellulose paper

-

Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, 10 µM Histone H4 substrate, and 1 µM [³H]-SAM.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 500 µM) or DMSO as a control.

-

Enzyme Initiation: Initiate the reaction by adding 50-100 ng of recombinant PRMT1 to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Spotting: Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times with wash buffer to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Place the washed P81 paper discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cellular Histone Methylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit histone methylation within a cellular context by detecting the levels of a specific histone mark (H4R3me2a).[3]

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., EMEM + 10% FBS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against H4R3me2a

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed HepG2 cells and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (10-15 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody for H4R3me2a overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on H4R3me2a levels.

Visualizations

PRMT1 Signaling Pathway

Caption: PRMT1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PRMT1 Inhibitor Characterization

Caption: A generalized experimental workflow for the discovery and characterization of PRMT1 inhibitors.

References

PRMT1-IN-2: An In-depth Technical Guide to a Chemical Probe for PRMT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PRMT1-IN-2 (also known as RM65) as a chemical probe for Protein Arginine Methyltransferase 1 (PRMT1). It details the compound's mechanism of action, biochemical and cellular activity, and relevant experimental protocols for its characterization.

Introduction to Protein Arginine Methyltransferase 1 (PRMT1)

Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins.[1] As the predominant Type I PRMT in mammals, PRMT1 is responsible for the majority (approximately 85-90%) of asymmetric dimethylarginine (aDMA) modifications in the cell.[2] This post-translational modification is crucial for regulating numerous cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[3][4]

One of the most well-characterized functions of PRMT1 is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).[2][5] This epigenetic mark is associated with active gene transcription.[4] Given its central role in cellular function, the dysregulation of PRMT1 activity has been implicated in a variety of diseases, including cancer, making it a significant therapeutic target.[3][5]

The Role of Chemical Probes in Target Validation

A chemical probe is a small-molecule inhibitor used to study the function of a specific protein target in cells and organisms. A high-quality chemical probe must meet several stringent criteria:

-

Potency: It should inhibit its target protein with high potency, typically in the nanomolar range.

-

Selectivity: It must be highly selective for its intended target over other related proteins (e.g., other methyltransferases) to ensure that observed biological effects are on-target.

-

Cellular Activity: It must be able to penetrate cell membranes and engage its target in a cellular context at relevant concentrations.

This compound is an early-stage, cell-permeable small molecule identified as an inhibitor of PRMT1.[2] While it serves as a useful tool and a lead compound for inhibitor development, its relatively modest potency means it should be used with careful consideration of its limitations compared to more recently developed, highly potent inhibitors.[2][6]

Data Presentation: this compound Profile

The following tables summarize the known quantitative data for this compound.

Table 1: Biochemical Activity of this compound against Human PRMT1

| Compound | Target | IC50 | Assay Type |

| This compound (RM65) | PRMT1 | 55.4 µM | Biochemical Assay |

Data sourced from MedchemExpress.[6]

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Observed Outcome |

| HepG2 | Target Engagement | Induces histone hypomethylation |

Data sourced from MedchemExpress.[6]

Note on Selectivity: An extensive selectivity profile of this compound against other PRMT family members and methyltransferases is not widely available in the public domain. As an early-stage inhibitor, its selectivity has not been as thoroughly characterized as later-generation chemical probes. Researchers should exercise caution and independently verify on-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound or similar inhibitors.

Protocol 1: In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone peptide substrate.[2]

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (residues 1-21) substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (or test compound) dissolved in DMSO

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphocellulose filter paper

-

Scintillation fluid and counter

Methodology:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT1 enzyme, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound (typically from a serial dilution) to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM to the mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper. The peptide substrate will bind to the paper, while unincorporated [³H]-SAM will not.

-

Wash the filter paper multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove any unbound [³H]-SAM.

-

Dry the filter paper and place it in a vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement by Western Blot

This protocol assesses the ability of this compound to inhibit PRMT1 activity within cells by measuring the level of a key downstream epigenetic mark, H4R3me2a.[3]

Materials:

-

Cell line with detectable H4R3me2a levels (e.g., HepG2, MCF7)[3][6]

-

This compound (or test compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.

-

Quantify the band intensities. Normalize the H4R3me2a signal to the total H4 signal to determine the dose-dependent reduction in histone methylation.

Mandatory Visualizations

The following diagrams illustrate key pathways, workflows, and concepts relevant to the study of PRMT1 and its inhibitors.

Caption: PRMT1 Signaling Pathway and Point of Inhibition.

Caption: Workflow for Evaluation of a PRMT1 Chemical Probe.

Caption: Logical Relationship of Chemical Probe Criteria.

References

- 1. PRMT1 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Effects of PRMT1 Inhibition by PRMT1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, responsible for the majority of asymmetric dimethylarginine (ADMA) modifications on a diverse array of protein substrates.[1] This post-translational modification plays a crucial role in numerous biological processes, including transcriptional regulation, signal transduction, RNA processing, and DNA repair.[2][3] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4]

This technical guide focuses on the biological effects of PRMT1-IN-2, a small molecule inhibitor of PRMT1. Also known as RM65, this compound was identified through virtual screening and serves as an important chemical tool for elucidating the cellular functions of PRMT1.[4] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound is a cell-permeable small molecule that functions as a potent inhibitor of PRMT1.[4] Docking studies suggest that it occupies the enzyme's active site, likely interfering with the binding of both the arginine-containing substrate and the methyl donor, S-adenosyl-L-methionine (SAM).[4] By blocking the catalytic activity of PRMT1, this compound prevents the asymmetric dimethylation of histone and non-histone protein substrates. A primary and well-characterized substrate of PRMT1 is Histone H4 at arginine 3 (H4R3). The resulting asymmetric dimethylation (H4R3me2a) is a key epigenetic mark associated with transcriptional activation. Inhibition by this compound leads to a reduction in H4R3me2a levels, a state referred to as histone hypomethylation, which in turn can modulate gene expression.[4]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative findings.

| Parameter | Enzyme/Cell Line | Value | Reference |

| Biochemical IC50 | Human PRMT1 | 55.4 µM | [4] |

| Parameter | Cell Line | Approximate IC50 | Effect | Reference |

| Cellular Inhibition | HepG2 | ~150 µM | 50% reduction in histone methylation | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a histone substrate.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (e.g., residues 1-21) or full-length Histone H4

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose[5]

-

P81 phosphocellulose paper

-

Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, 10 µM Histone H4 substrate, and 1 µM [³H]-SAM.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 µM to 500 µM) or a DMSO vehicle control.

-

Enzyme Addition: Initiate the reaction by adding 50-100 ng of recombinant PRMT1 to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.[6]

-

Stopping the Reaction: Spot the reaction mixtures onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times with wash buffer to remove unincorporated [³H]-SAM.

-

Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This method is used to assess the ability of this compound to inhibit histone methylation within a cellular context.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Complete culture medium (e.g., EMEM + 10% FBS)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels (15-18%)

-

PVDF or nitrocellulose membranes

-

Primary Antibodies: Rabbit anti-H4R3me2a and Mouse or Rabbit anti-Total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 10 µM to 200 µM) or DMSO for 48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. For histones, a transfer buffer containing a low percentage of SDS (e.g., 0.01%) can improve transfer efficiency.[7]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H4R3me2a and total Histone H4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities for H4R3me2a and normalize to the total Histone H4 loading control to determine the dose-dependent effect of this compound on histone methylation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.[8]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT1 and a typical experimental workflow for characterizing a PRMT1 inhibitor like this compound.

Conclusion

This compound (RM65) serves as a valuable tool for probing the biological functions of PRMT1. With a confirmed inhibitory effect in both biochemical and cellular contexts, it provides a foundation for understanding the consequences of PRMT1 inhibition. The methodologies outlined in this guide offer a robust framework for researchers to further investigate the effects of this compound and similar molecules on cellular processes, with the ultimate goal of developing novel therapeutic strategies targeting PRMT1-driven diseases. Further studies are warranted to explore the broader impact of this compound on gene expression, cell signaling, and its potential in various cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT1-mediated methylation regulates MLL2 stability and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT1-mediated methylation regulates MLL2 stability and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel arginine methyltransferase inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.org [mdanderson.org]

- 7. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of PRMT1 Inhibition in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PRMT1 and its Inhibition

Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a myriad of cellular processes, including the regulation of gene expression, RNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.

The inhibition of PRMT1 offers a promising strategy to modulate the epigenetic landscape and signaling pathways that are aberrantly activated in disease. Small molecule inhibitors targeting PRMT1 can reverse the effects of its overexpression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides an in-depth overview of the role of PRMT1 inhibition in gene expression, with a focus on the well-characterized inhibitor MS023, and also introduces the less-documented inhibitor, PRMT1-IN-2.

This compound (RM65)

This compound, also known as RM65, is a potent inhibitor of PRMT1. While detailed studies on its comprehensive effects on gene expression are limited, it has been shown to effectively inhibit PRMT1 with a half-maximal inhibitory concentration (IC50) in the micromolar range and induce histone hypomethylation in cellular models.

MS023: A Potent Type I PRMT Inhibitor

MS023 is a highly potent and selective, cell-active inhibitor of Type I PRMTs, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. Due to its extensive characterization, MS023 serves as an excellent tool to probe the functional role of PRMT1 in gene expression and cellular processes.

Quantitative Data on MS023 Activity

The inhibitory activity of MS023 against various PRMTs and its effect on cell viability in different cancer cell lines are summarized in the tables below.

| Target | IC50 (nM) |

| PRMT1 | 30 |

| PRMT3 | 119 |

| PRMT4 | 83 |

| PRMT6 | 4 |

| PRMT8 | 5 |

| Table 1: In vitro inhibitory activity of MS023 against Type I PRMTs. |

| Cell Line | Cancer Type | MS023 IC50 (µM) |

| 786-O | Clear Cell Renal Cell Carcinoma | ~1.0 |

| RCC243 | Clear Cell Renal Cell Carcinoma | ~0.4 |

| A549 | Non-Small Cell Lung Cancer | ~16.5 |

| Table 2: Cellular IC50 values of MS023 in various cancer cell lines.[1][3] |

Impact of PRMT1 Inhibition on Gene Expression and Cellular Pathways

Inhibition of PRMT1 by MS023 leads to significant alterations in global gene expression profiles. Transcriptomic analyses, such as RNA sequencing (RNA-seq), have revealed that MS023 treatment results in the downregulation of genes involved in critical cellular processes, including cell cycle progression and DNA damage repair pathways.[1]

Regulation of RNA Splicing

A key mechanism through which PRMT1 inhibition affects gene expression is by impairing RNA splicing.[4][5] PRMT1 methylates numerous proteins involved in the spliceosome machinery. Inhibition of PRMT1 with MS023 disrupts this process, leading to an accumulation of DNA:RNA hybrids (R-loops) and subsequent DNA double-strand breaks.[4]

Modulation of Signaling Pathways

PRMT1 is known to regulate key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][4] Inhibition of PRMT1 can, therefore, lead to the downregulation of these pathways and their target genes, contributing to the anti-tumor effects of inhibitors like MS023.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of PRMT1 inhibitors in gene expression.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of PRMT1 inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, 786-O)

-

Complete culture medium

-

PRMT1 inhibitor (e.g., MS023)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of the PRMT1 inhibitor (e.g., 0.1 to 100 µM MS023) and a vehicle control (DMSO).

-

Incubate for 72-96 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.[6][7]

Western Blotting for Histone Methylation

This protocol is used to assess the effect of PRMT1 inhibitors on the methylation of histone H4 at arginine 3 (H4R3me2a), a direct target of PRMT1.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size)

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-H4R3me2a, anti-total Histone H4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate 10-20 µg of protein lysate on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.[8][9][10]

RNA Sequencing (RNA-seq) Analysis

This protocol outlines the general workflow for analyzing changes in gene expression following treatment with a PRMT1 inhibitor.

Procedure:

-

Sample Preparation: Culture cells and treat with the PRMT1 inhibitor (e.g., 5 µM MS023 for 3 days) and a vehicle control.[1]

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene to quantify gene expression levels.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon inhibitor treatment using packages like DESeq2 or edgeR.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., GSEA, DAVID) to identify the biological processes and pathways affected by the PRMT1 inhibitor.[11][12][13][14]

-

Conclusion

The inhibition of PRMT1, exemplified by the potent inhibitor MS023, has profound effects on gene expression and cellular function. By altering the methylation of key proteins involved in RNA splicing, DNA damage repair, and critical signaling pathways, PRMT1 inhibitors represent a promising therapeutic strategy for diseases like cancer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of PRMT1 inhibition in gene expression and to advance the development of novel therapeutics targeting this important enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. 130.239.72.131:3000 [130.239.72.131:3000]

- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 14. bio-rad.com [bio-rad.com]

PRMT1-IN-2 and its Effect on DNA Damage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme in the post-translational modification landscape, playing a pivotal role in the regulation of DNA damage repair (DDR) pathways. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology, for its ability to sensitize cancer cells to DNA damaging agents and PARP inhibitors. This technical guide provides an in-depth overview of the role of PRMT1 in DNA repair, the mechanism of action of PRMT1 inhibitors, with a focus on the implications for drug development. This document details the effects of PRMT1 inhibition on key DNA repair pathways, namely homologous recombination (HR) and non-homologous end joining (NHEJ), and presents quantitative data from relevant preclinical studies. Furthermore, it provides detailed experimental protocols for key assays and visualizes the associated signaling pathways and workflows to facilitate a comprehensive understanding of this therapeutic approach.

Introduction: PRMT1 in the DNA Damage Response

Protein Arginine Methyltransferase 1 (PRMT1) is the predominant type I PRMT, responsible for the majority of asymmetric dimethylarginine (aDMA) modifications on a wide array of cellular proteins, including histones and non-histone proteins involved in DNA repair.[1] DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their repair is crucial for maintaining genomic integrity.[2] Cells primarily utilize two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway.[2]

PRMT1 has been identified as a key regulator of both HR and NHEJ through the methylation of critical proteins within these pathways.[2][3] Dysregulation of PRMT1 activity has been implicated in various cancers, and its inhibition can lead to defects in DNA repair, making cancer cells more susceptible to DNA damaging therapies.[3]

Mechanism of Action: How PRMT1 Inhibition Impairs DNA Damage Repair

The therapeutic potential of PRMT1 inhibitors lies in their ability to disrupt the intricate network of protein-protein interactions and enzymatic activities that govern the DNA damage response. Inhibition of PRMT1's methyltransferase activity leads to a hypo-methylated state of its substrates, resulting in impaired DNA repair capacity.

Impact on Homologous Recombination (HR)

PRMT1 promotes HR by methylating several key proteins:

-

MRE11: A component of the MRE11-RAD50-NBS1 (MRN) complex, a primary sensor of DSBs. PRMT1-mediated methylation of MRE11 is crucial for its exonuclease activity, which is required for the initiation of DNA end resection, a critical step in HR.[3]

-

BRCA1: A central player in the HR pathway. Methylation of BRCA1 by PRMT1 is important for its proper localization and function at sites of DNA damage.[4]

-

53BP1: While primarily associated with NHEJ, PRMT1-mediated methylation of 53BP1 influences the balance between HR and NHEJ.[4]

Pharmacological inhibition of PRMT1 has been shown to significantly downregulate the expression of key HR genes, including BRCA1, BRCA2, and RAD51.[3] This transcriptional repression further cripples the HR pathway, rendering cells deficient in this high-fidelity repair mechanism.

Impact on Non-Homologous End Joining (NHEJ)

PRMT1 also influences the NHEJ pathway through the methylation of proteins like 53BP1, which plays a role in protecting DNA ends and promoting their ligation.[4] The precise consequences of PRMT1 inhibition on NHEJ are complex and can be context-dependent.

Synergy with PARP Inhibitors

The impairment of the HR pathway by PRMT1 inhibition creates a synthetic lethal interaction with Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are particularly effective in cancer cells with pre-existing HR deficiencies (e.g., those with BRCA1/2 mutations). By inducing an "HR-deficient" phenotype in HR-proficient cancer cells, PRMT1 inhibitors can sensitize them to PARP inhibitor treatment, leading to a synergistic increase in DNA damage and apoptosis.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PRMT1 inhibition and a typical experimental workflow for evaluating the synergy between PRMT1 and PARP inhibitors.

References

- 1. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment [elifesciences.org]

An In-depth Technical Guide to the Cellular Targets of PRMT1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRMT1-IN-2, also known as RM65, is a cell-permeable small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). Identified through virtual screening, this compound serves as an important tool for studying the cellular functions of PRMT1 and as a lead compound for the development of more potent and selective therapeutic agents. PRMT1 is the predominant type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine modifications on a wide array of cellular proteins, including histones and non-histone proteins. Dysregulation of PRMT1 activity has been implicated in numerous diseases, most notably in cancer. This guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an inhibitor of PRMT1's methyltransferase activity.[1] Docking studies suggest that the compound binds to the active site of PRMT1, likely occupying both the arginine substrate-binding pocket and interfering with the binding of the S-adenosylmethionine (SAM) cofactor.[1][2] This dual-site interaction prevents the transfer of a methyl group from SAM to arginine residues on PRMT1 substrates. By inhibiting PRMT1, this compound effectively reduces the levels of asymmetric dimethylarginine (ADMA) on its target proteins, thereby modulating various cellular processes.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The key quantitative parameters are summarized in the table below for easy comparison.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 | Human PRMT1 | 55.4 µM | [1] |

| Cellular Inhibition | HepG2 Cells | ~150 µM (for 50% reduction in total arginine methylation) | [2] |

Cellular Targets and Biological Effects

The primary and most well-documented cellular target of this compound is Histone H4 . Specifically, inhibition of PRMT1 by this compound leads to a reduction in the asymmetric dimethylation of arginine 3 on Histone H4 (H4R3me2a), a key epigenetic mark associated with transcriptional activation.[1][2] This histone hypomethylation has been observed in HepG2 cells.[1]

Beyond histones, this compound has been utilized to probe the role of PRMT1 in cancer-relevant pathways. In the context of acute myeloid leukemia (AML), treatment of Kasumi-1 cells with this compound was shown to reduce the growth rate and affect the expression of genes activated by the AML1-ETO fusion protein. This suggests that proteins involved in the AML1-ETO transcriptional complex are functional targets of PRMT1 activity and are consequently affected by this compound.

While broad proteomic screens to identify the complete target landscape of this compound have not been published, it is expected that this inhibitor affects the methylation status of a wide range of known PRMT1 substrates. These include proteins involved in:

-

RNA processing and metabolism : A significant portion of PRMT1 substrates are RNA-binding proteins.[3][4]

-

DNA damage repair : Key proteins in DNA repair pathways are regulated by PRMT1-mediated methylation.[3]

-

Signal transduction : Components of various signaling pathways are known to be methylated by PRMT1.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular targets and inhibitory activity of this compound.

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (e.g., residues 1-21) or full-length Histone H4

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound (RM65) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA

-

P81 phosphocellulose paper

-

Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each reaction, combine the assay buffer, 10 µM Histone H4 substrate, and 1 µM [³H]-SAM. Add varying concentrations of this compound (e.g., from 0.1 µM to 500 µM) or DMSO as a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding recombinant PRMT1 (approximately 50-100 ng) to each well. The final reaction volume should be between 25-50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Quenching and Substrate Capture: Spot the reaction mixtures onto P81 phosphocellulose paper. The phosphorylated paper will bind the histone substrate.

-

Washing: Wash the P81 paper three times with the wash buffer to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Place the washed P81 paper discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Methylation Assay (Western Blot)

This method is used to assess the ability of this compound to inhibit histone methylation within a cellular context.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound (RM65) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Acid extraction buffers for histone isolation (recommended for cleaner results)

-

SDS-PAGE gels (15-18%)

-

Nitrocellulose or PVDF membranes

-

Primary Antibodies: Rabbit anti-H4R3me2a (asymmetric dimethyl), Mouse or Rabbit anti-Total Histone H4 (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 10 µM to 200 µM) and a DMSO vehicle control for 24-48 hours.

-

Cell Lysis and Histone Extraction: Harvest the cells and either prepare whole-cell lysates or perform acid extraction to isolate histones. For acid extraction, lyse the cells in a hypotonic buffer, pellet the nuclei, and resuspend in 0.2 M sulfuric acid. Incubate on ice with agitation for at least one hour. Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA). Wash the histone pellet with acetone (B3395972) and resuspend in water.

-

Protein Quantification: Determine the protein concentration of the lysates or histone extracts using a BCA or Bradford assay.

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Load equal amounts of protein (10-15 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis and Loading Control: To ensure equal loading, strip the membrane and re-probe with an antibody for Total Histone H4. Quantify the band intensities using densitometry software and normalize the H4R3me2a signal to the Total H4 signal to determine the relative reduction in methylation.

Visualizations

Signaling Pathway Diagram

Caption: PRMT1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram

References

- 1. A novel arginine methyltransferase inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PRMT1 Inhibition in Neurodegenerative Disease Models: A Technical Guide

An In-depth Examination of PRMT1-IN-2 and Other Key Type I Arginine Methyltransferase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Protein Arginine Methyltransferase 1 (PRMT1) has emerged as a significant therapeutic target in a range of diseases due to its critical role in cellular processes such as signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT1 activity is increasingly implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Huntington's Disease.[1][2] This technical guide provides a comprehensive overview of PRMT1 inhibition as a potential therapeutic strategy, with a focus on the inhibitor this compound and other well-characterized Type I PRMT inhibitors in the context of neurodegenerative disease models.

Introduction to PRMT1 and Its Inhibition

PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that significantly impacts protein function and cellular signaling.[3][4] As a Type I PRMT, it utilizes S-adenosylmethionine (SAM) as a methyl donor.[5] The aberrant activity of PRMT1 has been linked to the pathomechanisms of neurodegeneration, making it a compelling target for therapeutic intervention.

Small molecule inhibitors of PRMT1 are valuable tools for elucidating its biological functions and for assessing its therapeutic potential. These inhibitors typically act by competing with either the protein substrate or the SAM cofactor. This guide will explore the biochemical and cellular activities of PRMT1 inhibitors, with a particular focus on their application in models of neurodegenerative disease.

Quantitative Data on PRMT1 Inhibitors

The inhibitory potency of small molecules against PRMT1 and other arginine methyltransferases is a critical parameter for their use as research tools and potential therapeutics. The following tables summarize the available quantitative data for this compound and other notable Type I PRMT inhibitors.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound (RM65) | PRMT1 | 55.4 µM | Biochemical | [6] |

Table 1: Biochemical Activity of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against its primary target.

| Compound | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | Reference |

| MS023 | 30 | 119 | 83 | 4 | 5 | [7] |

| GSK3368715 | 3.1 | - | - | - | - | [8] |

Table 2: Comparative Biochemical Activity of Advanced Type I PRMT Inhibitors. This table provides a comparative overview of the potency of MS023 and GSK3368715 against a panel of Type I PRMTs. Note: Full panel data for GSK3368715 was not available in the searched sources.

| Compound | Cell Line | Cellular IC50 | Endpoint | Reference |

| This compound (RM65) | HepG2 | ~150 µM | 50% reduction in histone methylation | [9] |

| MS023 | MCF7 | 9 nM | Reduction of H4R3me2a | [1] |

| GSK3368715 | Various Cancer Cell Lines | Potent anti-proliferative effects | Cell proliferation | [10] |

Table 3: Cellular Activity of PRMT1 Inhibitors. This table summarizes the cellular potency of PRMT1 inhibitors in various cell lines, highlighting their ability to engage and inhibit PRMT1 in a cellular context.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT1 in neurodegenerative diseases and typical experimental workflows for studying PRMT1 inhibitors.

In the context of ALS, PRMT1-mediated methylation influences the localization of the FUS protein.[11] Mutations in FUS can lead to its mislocalization to the cytoplasm, where it can be recruited to stress granules and sequester wild-type FUS, contributing to cellular dysfunction.[11] Inhibition of PRMT1 is being investigated as a strategy to modulate these pathological processes.

This workflow outlines the key steps in a Western blot-based cellular assay to measure the activity of PRMT1 inhibitors. This method is commonly used to assess the inhibitor's effect on specific histone methylation marks, such as the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT1.[3]

Detailed Experimental Protocols

In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a histone substrate.[5][9]

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (e.g., residues 1-21) or full-length Histone H4

-

[³H]-SAM

-

PRMT1 inhibitor (e.g., this compound) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA

-

P81 phosphocellulose paper

-

Wash Buffer: 100 mM sodium bicarbonate (pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each reaction, combine the assay buffer, 10 µM Histone H4 substrate, 1 µM [³H]-SAM, and varying concentrations of the PRMT1 inhibitor or DMSO for the control.

-

Enzyme Addition: Initiate the reaction by adding recombinant PRMT1 (e.g., 50-100 ng) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 paper multiple times with the wash buffer to remove unincorporated [³H]-SAM.

-

Scintillation Counting: After drying the P81 paper, add scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PRMT1 activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cellular PRMT1 Activity Assay (Western Blot)

This method assesses the ability of a PRMT1 inhibitor to reduce the levels of specific arginine methylation marks on endogenous proteins within cells.[3][9]

Materials:

-

Cell line (e.g., HepG2, MCF7)

-

PRMT1 inhibitor (e.g., this compound)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-asymmetric dimethyl arginine (H4R3me2a), anti-total Histone H4

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PRMT1 inhibitor or DMSO for 24-48 hours.

-

Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Histone H4 as a loading control.

-

Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal to determine the relative reduction in methylation.

-

Conclusion

The inhibition of PRMT1 represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. While early-generation inhibitors such as this compound have been instrumental in initial studies, more potent and selective compounds like MS023 and GSK3368715 are now enabling a deeper exploration of the therapeutic potential of targeting this enzyme. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments to further investigate the role of PRMT1 inhibition in models of neurodegeneration. Future in vivo studies will be crucial to validate the preclinical efficacy and safety of this therapeutic strategy.

References

- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FUS Mislocalization and Vulnerability to DNA Damage in ALS Patients Derived hiPSCs and Aging Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 4. invivobiosystems.com [invivobiosystems.com]

- 5. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibiting Type I arginine methyltransferase activity promotes T cell-mediated antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALS mutant FUS disrupts nuclear localization and sequesters wild-type FUS within cytoplasmic stress granules - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of PRMT1-IN-2: A Technical Overview